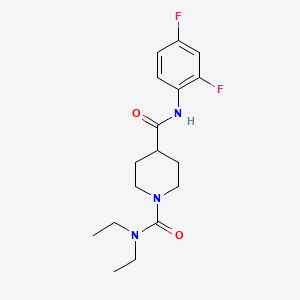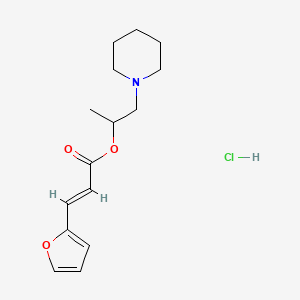![molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
N-[1-(3-methoxyphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as Nootropic, is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide is not fully understood. However, it is believed that the compound may enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. Additionally, the compound may enhance brain plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects. Studies have reported that the compound may increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function. Additionally, the compound may increase the levels of BDNF, which is a protein that plays a crucial role in brain plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments is its potential cognitive-enhancing effects. The compound may improve memory, attention, and learning abilities, which can be beneficial in several research areas. Additionally, the compound has been shown to have neuroprotective effects and may enhance brain plasticity, which can be useful in studying neurodegenerative diseases and brain injuries.
However, there are also some limitations to using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, the compound may have different effects on different individuals, which can make it difficult to draw conclusive results.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]butanamide. One direction is to further investigate its potential cognitive-enhancing effects and its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of use for the compound. Furthermore, the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and brain injuries, which should be explored in future studies.
Conclusion
In conclusion, N-[1-(3-methoxyphenyl)ethyl]butanamide is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and its mechanism of action.
Synthesemethoden
N-[1-(3-methoxyphenyl)ethyl]butanamide is synthesized through a specific method that involves the reaction between 4-bromo-2-fluoroanisole and 1-bromo-3-chloropropane. The resulting product is then reacted with butanoyl chloride to produce N-[1-(3-methoxyphenyl)ethyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential cognitive-enhancing effects. Several studies have reported that the compound may improve memory, attention, and learning abilities in both animals and humans. Additionally, the compound has been studied for its potential neuroprotective effects and its ability to enhance brain plasticity.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQUCGLELHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)